2-(m-Toluidino)-2-oxazoline
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Overview
Description
2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A related compound with similar structural features but different biological activities.
4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-Oxazolamine: Another oxazole derivative with distinct chemical properties and applications.
Uniqueness
2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- stands out due to its unique combination of chemical stability, reactivity, and biological activity. Its specific substitution pattern on the oxazole ring imparts distinct properties that make it valuable for various scientific and industrial applications .
Properties
CAS No. |
65536-43-8 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
MKENSKQNBRWBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NCCO2 |
Origin of Product |
United States |
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